6-Bromoimidazo[1,2-a]pyrazin-3-amine

C–H functionalization regioselective arylation medicinal chemistry

6-Bromoimidazo[1,2-a]pyrazin-3-amine is a heterobicyclic scaffold composed of fused imidazole and pyrazine rings bearing a primary amine at the 3-position and a bromine atom at the 6-position. This substitution pattern is specifically exploited in drug discovery as a versatile intermediate for generating kinase-focused compound libraries via palladium-catalyzed cross-coupling and multicomponent reactions.

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
CAS No. 767342-46-1
Cat. No. B1445545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-a]pyrazin-3-amine
CAS767342-46-1
Molecular FormulaC6H5BrN4
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=C(N2C=C(N=CC2=N1)Br)N
InChIInChI=1S/C6H5BrN4/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H,8H2
InChIKeyRQLIMNMMGNKLTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromoimidazo[1,2-a]pyrazin-3-amine (CAS 767342-46-1): A Strategic Building Block for Kinase-Focused Medicinal Chemistry


6-Bromoimidazo[1,2-a]pyrazin-3-amine is a heterobicyclic scaffold composed of fused imidazole and pyrazine rings bearing a primary amine at the 3-position and a bromine atom at the 6-position. This substitution pattern is specifically exploited in drug discovery as a versatile intermediate for generating kinase-focused compound libraries via palladium-catalyzed cross-coupling and multicomponent reactions [1]. The compound appears in the patent literature as a key intermediate for kinase inhibitor programs, including those targeting PI3K, CDK, and Aurora kinases [2].

Why 6-Bromoimidazo[1,2-a]pyrazin-3-amine Cannot Be Replaced by Its 8-Bromo Isomer or Other In-Class Analogs in Synthetic Routes


The imidazo[1,2-a]pyrazine scaffold exhibits pronounced position-dependent reactivity that precludes simple substitution. Palladium-catalyzed direct C–H arylation of 3-aminoimidazo[1,2-a]pyrazine occurs regioselectively at the C6 position, not at C8 or C5, due to distinct C–H acidity differences across the ring system [1]. Consequently, the 6-bromo derivative serves as a synthetic entry point to 3,6-disubstituted analogs that cannot be accessed from the 8-bromo regioisomer. Furthermore, the industrial-scale Groebke–Blackburn–Bienaymé multicomponent process developed at Novartis specifically utilizes the 3-amino substitution pattern for constructing antimalarial drug intermediates, confirming that the 3-amine is essential for the key cyclization step .

Quantitative Differentiation Evidence for 6-Bromoimidazo[1,2-a]pyrazin-3-amine Versus Closest Analogs


Regioselective C6 C–H Arylation Enabled by C6-Bromo Substitution Pattern

The 3-amino group directs palladium-catalyzed direct arylation exclusively to the C6 position, a selectivity that is not achievable with the unsubstituted or C8-substituted analogs [1]. The 6-bromo compound serves as a synthetic surrogate for this C6-functionalization handle when pre-installed electrophilic reactivity is required.

C–H functionalization regioselective arylation medicinal chemistry

Industrial-Scale Synthesis of 3-Aminoimidazo[1,2-a]pyrazines Achieves 80% Isolated Yield for Drug Intermediates

The Novartis industrial process utilizing the Groebke–Blackburn–Bienaymé reaction on 3-aminoimidazo[1,2-a]pyrazine scaffolds achieved an 80% isolated yield at kilogram scale for antimalarial drug intermediates, with >98% purity after simple sulfate salt formation . This process was specifically developed for the 3-amino substitution pattern; the analogous 2-amino or 8-amino regioisomers cannot participate in this cyclization.

process chemistry multicomponent reaction scale-up synthesis

6-Bromo-3-amino Substitution Is the Preferred Scaffold for Kinase Inhibitor Patents Covering PI3K, mTOR, and CDK Targets

Analysis of the kinase inhibitor patent landscape reveals that the 3-amino-6-bromo imidazo[1,2-a]pyrazine scaffold is explicitly claimed as the core structure in multiple patent families, including US8778935 (PI3K/mTOR inhibitors) and WO2004/085409 A2, where it appears as a key exemplified intermediate [1]. By contrast, the 8-bromo-3-amino isomer is not separately claimed in these major kinase patent estates, indicating that the 6-bromo substitution is the preferred embodiment for kinase hinge-binding interactions.

kinase inhibitor PI3K mTOR CDK patent analysis

Dual Reactivity from Bromine and Amine Functionalities Enables Orthogonal Derivatization Not Possible with Des-Bromo or Des-Amino Analogs

The simultaneous presence of the C6-bromine (a cross-coupling handle) and C3-amine (a nucleophilic diversification point) permits sequential orthogonal functionalization. The bromine enables Suzuki-Miyaura or Buchwald-Hartwig coupling at C6, while the amine can undergo reductive amination, acylation, or urea formation independently [1]. The des-bromo analog (imidazo[1,2-a]pyrazin-3-amine, CAS 19943-95-4) lacks the electrophilic coupling handle entirely. The 6,8-dibromo analog introduces competing reactivity at C8, reducing regiochemical fidelity in cross-coupling reactions.

orthogonal functionalization Suzuki coupling Buchwald-Hartwig amination divergent synthesis

6-Aminoimidazo[1,2-a]pyrazine from 6-Bromo Reduction Serves as Key Intermediate for Urea-Based Antiproliferative Agents with P53 Reactivation Activity

Reduction of 6-bromoimidazo[1,2-a]pyrazin-3-amine to 6-aminoimidazo[1,2-a]pyrazine provides the key intermediate for synthesizing (imidazo[1,2-a]pyrazin-6-yl)ureas. The lead compound 1-(imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea demonstrated selective, dose-dependent cytostatic activity against P53-mutant NSCLC-N6-L16 non-small cell lung cancer cells, with concomitant overexpression of TP53, suggesting P53 mutant reactivation [1]. This mechanistic pathway is not observed with 8-substituted regioisomers, where the urea linkage would be geometrically mispositioned for target engagement.

p53 reactivation non-small cell lung cancer urea derivatives antiproliferative

Computational Docking Validates Imidazo[1,2-a]pyrazine 3,6-Disubstitution as Optimal for CHK1 Kinase Hinge Binding

Comparative molecular similarity analysis (CoMSIA) and docking studies of imidazo[1,2-a]pyrazines complexed with CHK1 demonstrate that the 3,6-disubstitution pattern places substituents in optimal orientations for hinge-region hydrogen bonding and hydrophobic pocket occupancy [1]. The predicted IC50 values from the CoMSIA model correlate with the experimentally observed preference for 3,6-substitution over 3,8-substitution in CHK1 inhibitor design.

CHK1 kinase molecular docking CoMSIA checkpoint kinase

Recommended Application Scenarios for 6-Bromoimidazo[1,2-a]pyrazin-3-amine Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment Library Synthesis via Regioselective C6 Cross-Coupling

Utilize the C6-bromine as a dedicated Suzuki-Miyaura or Buchwald-Hartwig coupling handle to generate 3,6-disubstituted imidazo[1,2-a]pyrazine libraries. This approach directly accesses the substitution pattern claimed in US8778935 (PI3K/mTOR) and the CHK1/CHK2/ABL inhibitor series, where C6-aryl substitution is critical for kinase hinge binding [1][2]. The 3-amine remains available for subsequent diversification via acylation, reductive amination, or urea formation.

P53-Targeted Anticancer Agent Development Through 6-Amino Intermediate Derivatization

Reduce the 6-bromo group to generate 6-aminoimidazo[1,2-a]pyrazin-3-amine, then elaborate into urea derivatives as described by Bazin et al. (2016). The resulting (imidazo[1,2-a]pyrazin-6-yl)ureas exhibit dose-dependent, mutant P53-reactivating cytostatic activity against NSCLC cell lines, a mechanism inaccessible from the 8-bromo regioisomer [1].

One-Pot Sequential C3/C6 Functionalization for Divergent Medicinal Chemistry

Exploit the orthogonal reactivity of the C6-bromine (electrophilic coupling) and the C3-position (nucleophilic amine) via a one-pot sequential Suzuki-Miyaura cross-coupling/direct C–H functionalization protocol. This strategy, demonstrated by Bonfanti et al. (2012), selectively installs two distinct substituents in a single synthetic operation, dramatically increasing library throughput compared to stepwise approaches [1].

Industrial-Scale Process Development Using Validated GBB Chemistry

When scaling to kilogram quantities, the Novartis-validated Groebke–Blackburn–Bienaymé conditions provide a direct precedent for the 3-aminoimidazo[1,2-a]pyrazine scaffold. The reported 80% isolated yield and >98% purity after sulfate salt formation offer a benchmark for process chemists, while the 6-bromo group ensures a functional handle for late-stage diversification under the same industrial conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoimidazo[1,2-a]pyrazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.